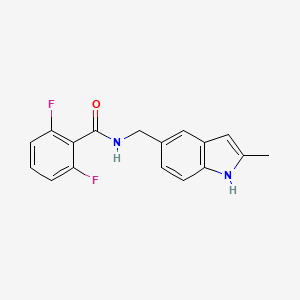

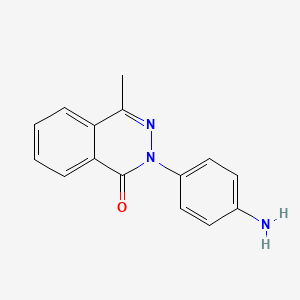

2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one” is a derivative of phthalazine, which is a class of organic compounds. Phthalazines are often used in the synthesis of various pharmaceuticals .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through experimental methods .Scientific Research Applications

Synthesis and Polymer Research

Aromatic Polyamides and Polymer Science : This compound has been utilized in the synthesis of unsymmetrical and kink non-coplanar heterocyclic diamines, leading to the development of novel poly(arylene ether amides) containing the phthalazinone moiety. These polymers demonstrated high thermal stability, solubility in various solvents, and significant glass-transition temperatures, indicating their potential application in high-performance materials (Lin Cheng, X. Jian, S. Mao, 2002).

Fluorinated Polyamides : The compound's derivatives have been explored for synthesizing novel unsymmetrical fluorinated diamine monomers, resulting in new fluorinated polyamides. These materials exhibited excellent thermal properties and solubility, suggesting their use in advanced polymer applications (Chenyi Wang et al., 2007).

Chemical Synthesis and Characterization

- NMR Studies : NMR spectroscopy has been employed to characterize the structural aspects of derivatives of 2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one, providing insights into their molecular structure through heteronuclear multiple-bond coherence (HMBC) spectroscopy and other techniques (Mao Shi-zhen, 2000).

Anticancer and Antimicrobial Activity

Novel Derivatives with Expected Biological Activity : Research has focused on synthesizing new derivatives of 2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one with anticipated anticancer activity. These efforts highlight the compound's potential as a scaffold for developing therapeutic agents (S. E. Rayes et al., 2019).

Antimicrobial and Antihypertensive Activities : Some studies have synthesized and evaluated the antimicrobial and antihypertensive activities of phthalazinone derivatives, suggesting their utility in medicinal chemistry for drug development (S. Abubshait et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular components, such as proteins and dna, to exert their effects .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to affect various cellular pathways, leading to downstream effects such as cell death or inhibition of cell growth .

Result of Action

Similar compounds have been found to have potent antibacterial activity against both gram-positive and gram-negative strains .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially influence the action of similar compounds .

Safety and Hazards

properties

IUPAC Name |

2-(4-aminophenyl)-4-methylphthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-13-4-2-3-5-14(13)15(19)18(17-10)12-8-6-11(16)7-9-12/h2-9H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGAPTMXQBUJMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2806225.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2806226.png)

![Tert-butyl 6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2806228.png)

![3-(Difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2806230.png)

![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2806236.png)

![3-amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2806238.png)

![(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide](/img/structure/B2806239.png)